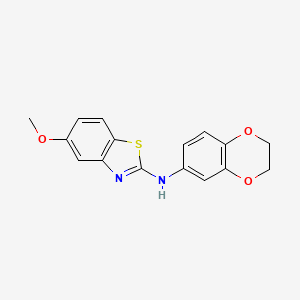
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine (CAS Number: 878061-50-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxin moiety and a benzothiazole structure. Its molecular formula is C16H14N2O3S, with a molecular weight of 314.36 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the benzodioxin ring through cyclization reactions, followed by the introduction of the benzothiazole moiety via nucleophilic substitution or condensation reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria.
In a study evaluating antimicrobial activity against strains like Bacillus subtilis and Escherichia coli, certain benzothiazole derivatives demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin .
| Compound Code | Inhibition Zone Diameter (mm) |
|---|---|
| 3a | 16 |
| 3b | 17 |
| 3c | 18 |
| 3h | 19 |
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of diabetes and Alzheimer’s disease respectively.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. For instance:
- Enzyme Interaction : The compound may inhibit α-glucosidase by binding to its active site, thereby reducing glucose absorption in the intestines.
- Neurotransmitter Modulation : By inhibiting acetylcholinesterase, it could increase acetylcholine levels in synaptic clefts, enhancing cholinergic transmission in neurodegenerative conditions.
Case Studies
Several studies have explored various derivatives of benzothiazoles and their biological activities:
- Antibacterial Activity Study : A series of synthesized benzothiazole derivatives were evaluated for antibacterial efficacy against multiple bacterial strains. Compounds with specific substitutions showed enhanced activity against Gram-positive bacteria compared to Gram-negative ones .
- Enzyme Inhibition Study : A study focused on the inhibition of α-glucosidase demonstrated that certain structural modifications in benzothiazole derivatives could significantly enhance their inhibitory potency .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-19-11-3-5-15-12(9-11)18-16(22-15)17-10-2-4-13-14(8-10)21-7-6-20-13/h2-5,8-9H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUOTQMDCLWXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














